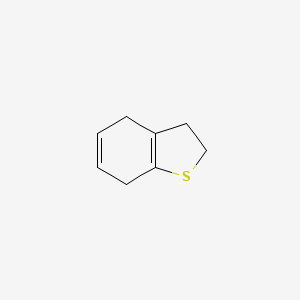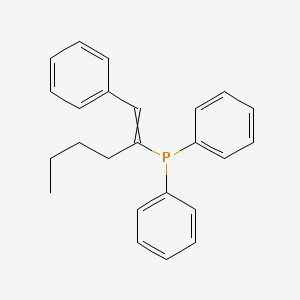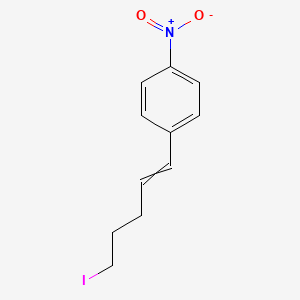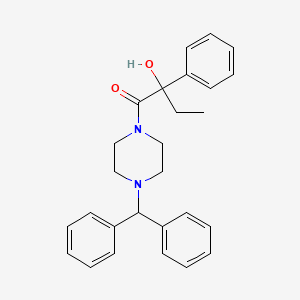
Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate is a chemical compound known for its unique structural features and reactivity. It contains an isothiocyanate group and a trifluoromethyl group attached to a benzoate ester. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl alcohol to produce the ester. Finally, the ester is treated with potassium thiocyanate to introduce the isothiocyanate group .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, secondary amines, and thiols are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Oxidation and Reduction: Strong oxidizing or reducing agents may be used, depending on the desired transformation.
Major Products Formed
Thioureas: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Resulting from hydrolysis of the ester group.
Scientific Research Applications
Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce isothiocyanate and trifluoromethyl groups into target molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles in proteins and enzymes.
Medicine: Explored for its potential in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biomolecules, leading to the formation of stable thiourea derivatives. This reactivity is exploited in various applications, including the modification of proteins and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Similar structure but lacks the ester group.
Ethyl 3-(trifluoromethyl)benzoate: Similar structure but lacks the isothiocyanate group.
3-Isothiocyanato-5-(trifluoromethyl)benzoic acid: Similar structure but has a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate is unique due to the presence of both the isothiocyanate and trifluoromethyl groups, which impart distinct reactivity and properties. This combination makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
918123-63-4 |
|---|---|
Molecular Formula |
C11H8F3NO2S |
Molecular Weight |
275.25 g/mol |
IUPAC Name |
ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H8F3NO2S/c1-2-17-10(16)7-3-8(11(12,13)14)5-9(4-7)15-6-18/h3-5H,2H2,1H3 |
InChI Key |
ZMPHZVRLNBPKTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)N=C=S)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid](/img/structure/B14209137.png)

![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)

![Diselenide, bis[(2-fluorophenyl)methyl]](/img/structure/B14209163.png)


![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)
![1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-](/img/structure/B14209191.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)

![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
![Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14209212.png)
